molecular formula C14H15BrN2O2 B2850940 Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate CAS No. 1100052-58-1

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate

Cat. No. B2850940
CAS RN: 1100052-58-1
M. Wt: 323.19
InChI Key: JWSVRTUIYMLKCO-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate” is a chemical compound with the molecular formula C14H15BrN2O2 . It’s a complex organic compound that belongs to the class of pyrazoles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(8-16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3 . This code represents the compound’s molecular structure, including its atomic connectivity and tautomeric states.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.19 . It’s recommended to be stored in a refrigerated environment .

Scientific Research Applications

Pharmacology: PARP Inhibitor Development

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate: is utilized as an intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors . These inhibitors play a crucial role in the treatment of BRCA-1 and -2 mutant tumors, offering a targeted approach to cancer therapy. The compound’s structural attributes facilitate the creation of potent PARP inhibitors, which are significant in oncological research.

Organic Synthesis: Building Blocks for Novel Compounds

In organic chemistry, this compound serves as a versatile building block for synthesizing a variety of novel organic compounds . Its reactivity with different reagents allows for the creation of amides, sulphonamides, and other derivatives, which can exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties.

Material Science: Advanced Material Synthesis

The compound’s role in material science involves the synthesis of advanced materials, particularly in the development of biologically active compounds like crizotinib . Its ability to act as an intermediate in complex synthesis processes makes it valuable for creating materials with specific desired properties.

Analytical Chemistry: Chromatography and Spectroscopy

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate: is used in analytical chemistry for chromatographic analysis and purification processes . Its stability and reactivity make it suitable for use in various analytical techniques, aiding in the identification and quantification of substances.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound is explored for its potential as an enzyme inhibitor . By interacting with specific enzymes, it can help in understanding enzyme mechanisms and developing new biochemical pathways for therapeutic interventions.

Industrial Applications: Chemical Manufacturing

Industrially, this compound is employed in the manufacturing of chemicals, where it is used as an intermediate or a reagent in various chemical reactions . Its properties are exploited to produce a range of chemical products, contributing to the efficiency and effectiveness of industrial processes.

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate” are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of studying its potential effects .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets through heterocyclization .

Result of Action

Some pyrazole derivatives have been shown to exhibit antibacterial activities .

Action Environment

The action, efficacy, and stability of “Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate” can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, it is recommended to store this compound in a dark place at a temperature between 2-8°C .

properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(8-16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSVRTUIYMLKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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